molecular formula C14H14FNO B2580833 (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine CAS No. 849807-01-8

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine

Cat. No.: B2580833
CAS No.: 849807-01-8
M. Wt: 231.27
InChI Key: SUQRFOCJBJMREX-UHFFFAOYSA-N
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Description

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine is a chemical compound with the molecular formula C14H14FNO It is known for its unique structure, which includes a fluorophenyl group and a methoxyphenyl group connected by a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 4-[(2-fluorophenyl)methoxy]benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (4-[(2-fluorophenyl)methoxy]phenyl)methanol. Finally, the methanol derivative is converted to the desired methanamine compound through a reductive amination process using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-[(2-Chlorophenyl)methoxy]phenyl)methanamine
  • (4-[(2-Bromophenyl)methoxy]phenyl)methanamine
  • (4-[(2-Methylphenyl)methoxy]phenyl)methanamine

Uniqueness

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRFOCJBJMREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a LiAlH4 (6.50 g, 171.9 mmol) suspension in THF (500 mL) was added dropwise a THF (40 mL) solution of 4-(2-fluorobenzyloxy)benzonitrile (13.00 g, 57.3 mmol) at 0° C. The mixture was stirred at room temperature (16 h) and H2O (5.4 mL) was added dropwise at 0° C. followed by an aqueous NaOH solution (2.7 mL, 15% w/w), and then H2O (5.4 mL). The mixture was stirred at room temperature (2 h), and the precipitate filtered and washed with CH2Cl2. The filtrate was concentrated in vacuo to obtain a colorless oil (8.00 g, 64%): Rf=0.00 (hexanes/EtOAc 911); IR (hydrochloride salt, nujol) 3081, 1608, 1519, 1457, 1380, 1300, 1240, 1181, 1051, 967, 836, 754, 558 cm−1; 1H NMR (CDCl3) δ 1.63 (br 5, NH2), 3.80 (s, CH2NH2), 5.12 (s, CH2O), 6.96 (d, J=9.0 Hz, 2 ArH), 7.05-7.34 (m, 5 ArH), 7.50 (td, J=1.5, 7.5 Hz, 1 ArH).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Four
Name
Yield
64%

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